3-cyano-N-(2-methylpropyl)benzamide

Catalog No.
S7754732
CAS No.
M.F
C12H14N2O
M. Wt
202.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-cyano-N-(2-methylpropyl)benzamide

Product Name

3-cyano-N-(2-methylpropyl)benzamide

IUPAC Name

3-cyano-N-(2-methylpropyl)benzamide

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C12H14N2O/c1-9(2)8-14-12(15)11-5-3-4-10(6-11)7-13/h3-6,9H,8H2,1-2H3,(H,14,15)

InChI Key

XIIXHZODUBRWIB-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC=CC(=C1)C#N

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC(=C1)C#N

3-cyano-N-(2-methylpropyl)benzamide is an organic compound classified as a benzamide derivative. It features a benzamide core with a cyano group and a 2-methylpropyl substituent. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry, making it a subject of interest in scientific research. Its molecular formula is C12H14N2C_{12}H_{14}N_{2}, and it typically appears as a yellow crystalline solid with a melting point ranging from 94 to 98 degrees Celsius. The compound is slightly soluble in water but readily dissolves in organic solvents such as ethanol and chloroform.

  • Oxidation: This process can convert the compound into oxidized derivatives or corresponding oxides.
  • Reduction: The cyano group can be reduced to form amines or other reduced forms.
  • Substitution: The benzamide structure allows for substitution reactions, enabling the introduction of various substituents on the benzene ring.
  • Condensation: The active hydrogen on the cyano group can participate in condensation reactions, leading to the formation of heterocyclic compounds.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

The biological properties of 3-cyano-N-(2-methylpropyl)benzamide have been extensively studied. It exhibits significant antibacterial and antifungal activities, inhibiting the growth of various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, it has been identified as an inhibitor of protein kinase CK2, an enzyme involved in cell signaling pathways associated with diseases like cancer and neurodegenerative disorders .

The synthesis of 3-cyano-N-(2-methylpropyl)benzamide can be achieved through several methods:

  • Cyanoacetylation of Amines: This method involves reacting substituted aryl or heteryl amines with alkyl cyanoacetates under specific conditions.
  • Reactions with Cyano Compounds: A common approach includes reacting 3-cyanobenzoyl chloride with 2-methylpropylamine in the presence of a base like pyridine, followed by isolation and purification of the product.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are used to characterize the synthesized compound.

3-cyano-N-(2-methylpropyl)benzamide has various applications across different fields:

  • Medicinal Chemistry: Its derivatives are explored for therapeutic potential against conditions like cancer and microbial infections.
  • Organic Synthesis: The compound serves as a precursor for synthesizing more complex heterocyclic compounds.
  • Industrial Uses: It is utilized in producing pharmaceuticals and agrochemicals .

The mechanism of action of 3-cyano-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. The cyano group and benzamide core facilitate binding to enzymes or receptors, potentially modulating their activity. This interaction can lead to inhibition of metabolic pathways or influence receptor functions, contributing to its biological effects .

3-cyano-N-(2-methylpropyl)benzamide can be compared with other benzamide derivatives:

Compound NameStructural FeaturesUnique Characteristics
N-(2-methylpropyl)benzamideLacks cyano groupDifferent reactivity and biological activity
3-cyano-N-(2-methylphenyl)benzamideContains phenyl group instead of propylVariations in chemical properties
N-(2-methylpropyl)-4-cyanobenzamideCyano group positioned differentlyAlters reactivity and biological effects

These comparisons highlight the uniqueness of 3-cyano-N-(2-methylpropyl)benzamide due to its specific substituents that influence its chemical behavior and biological activity .

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

202.110613074 g/mol

Monoisotopic Mass

202.110613074 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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